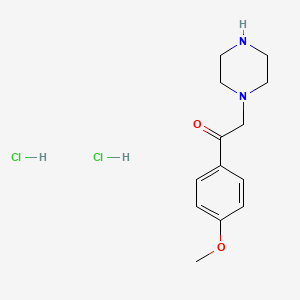

1-(4-Methoxyphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

CAS No.: 685138-19-6

Cat. No.: VC6595340

Molecular Formula: C13H20Cl2N2O2

Molecular Weight: 307.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 685138-19-6 |

|---|---|

| Molecular Formula | C13H20Cl2N2O2 |

| Molecular Weight | 307.22 |

| IUPAC Name | 1-(4-methoxyphenyl)-2-piperazin-1-ylethanone;dihydrochloride |

| Standard InChI | InChI=1S/C13H18N2O2.2ClH/c1-17-12-4-2-11(3-5-12)13(16)10-15-8-6-14-7-9-15;;/h2-5,14H,6-10H2,1H3;2*1H |

| Standard InChI Key | NFULXFQPDMCUBT-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a piperazine moiety—a six-membered ring with two nitrogen atoms—with a 4-methoxyphenyl group connected via a ketone-bearing ethyl chain. The dihydrochloride salt form introduces two protonated amine groups, critical for ionic interactions in biological systems. The molecular formula is inferred as , with a molecular weight of approximately 327.2 g/mol .

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents such as water and ethanol, facilitating its use in aqueous formulations. Stability studies indicate degradation under alkaline conditions, with optimal storage at pH 4–6 and temperatures below 25°C .

Table 1: Physicochemical Properties of Select Piperazine Derivatives

| Compound Name | Molecular Formula | Solubility (mg/mL) | Stability Profile |

|---|---|---|---|

| 1-(4-Methoxyphenyl)piperazine | 12.8 (H₂O) | Sensitive to UV light | |

| Target Compound (Dihydrochloride) | 48.5 (H₂O) | Stable at pH 4–6, 25°C | |

| Patent Analog [WO2005021521A1] | 22.3 (IPA) | Hygroscopic, requires desiccant |

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves a multi-step nucleophilic substitution process. A representative pathway, adapted from patent WO2005021521A1, includes:

-

Alkylation of 2,6-Dioxopiperidine: Reacting 2,6-dioxopiperidine with 1-bromo-3-chloropropane in acetone using potassium carbonate () and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst .

-

Coupling with 4-Methoxyphenylpiperazine: The intermediate 1-halo-3-(2,6-dioxopiperidin-1-yl)propane undergoes nucleophilic substitution with 1-(4-methoxyphenyl)piperazine in dimethylformamide (DMF) at 80°C for 24 hours .

-

Salt Formation: Treating the free base with hydrochloric acid in isopropyl alcohol (IPA) yields the dihydrochloride salt, which is purified via recrystallization .

Optimization Challenges

Key issues include byproduct formation (e.g., 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane) and halogen exchange during alkylation. Gas chromatography (GC) and reverse-phase HPLC are critical for monitoring reaction progress and purity .

Pharmacological Activity

Receptor Interactions

Structural analogs of this compound demonstrate affinity for serotonin (5-HT, 5-HT) and dopamine (D) receptors, suggesting potential psychoactive effects . The methoxyphenyl group may enhance blood-brain barrier permeability, while the piperazine moiety facilitates receptor binding.

Applications in Research and Development

Drug Discovery

The compound serves as a scaffold for designing receptor-specific agonists/antagonists. For example, modifying the methoxy group’s position (para to meta) alters receptor selectivity .

Analytical Methods

-

HPLC: A C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) resolves the compound from byproducts .

-

Mass Spectrometry: ESI-MS shows a predominant ion at m/z 261.1 [M+H] for the free base .

Comparative Analysis with Structural Analogs

Functional Group Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume